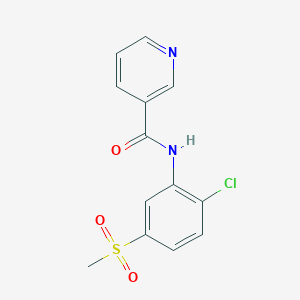

N-(2-chloro-5-(methylsulfonyl)phenyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-chloro-5-(methylsulfonyl)phenyl)nicotinamide, also known as CM-272, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was initially developed as a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. However, recent studies have shown that CM-272 also has other molecular targets and can modulate multiple signaling pathways, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Herbicide Development

Research has shown that derivatives of nicotinamide, such as N-(arylmethoxy)-2-chloronicotinamides, exhibit significant herbicidal activity. These compounds have been designed and synthesized to target monocotyledonous weeds, with some derivatives demonstrating excellent activity against specific plant species like bentgrass and duckweed. The synthesis and herbicidal activity of these compounds highlight their potential as novel herbicides, aiding in the development of more effective agricultural chemicals (Chen Yu et al., 2021).

Cancer Research

Nicotinamide derivatives have been investigated for their potential in cancer therapy. For instance, N-phenylsulfonylnicotinamide derivatives have shown promising EGFR tyrosine kinase inhibitory activity and antiproliferative effects on cancer cell lines, indicating their potential as anticancer agents (Hui Zhang et al., 2012). Another study identified a series of N-phenyl nicotinamides as potent inducers of apoptosis, highlighting a new class of compounds for cancer treatment research (S. Cai et al., 2003).

Material Science

In material science, nicotinamide and its derivatives have been explored as corrosion inhibitors. Studies have found that nicotinamide derivatives can effectively inhibit corrosion of mild steel in acidic conditions, providing insights into their potential application in protecting industrial materials (M. Jeeva et al., 2017).

Metabolic Studies

Nicotinamide derivatives are also central to metabolic studies, with research focusing on their role in various biochemical pathways. For example, nicotinamide N-methyltransferase (NNMT) inhibitors have been developed for the treatment of metabolic disorders, demonstrating the importance of these compounds in understanding and potentially treating conditions like obesity and type-2 diabetes (A. Kannt et al., 2018).

Future Directions

Mechanism of Action

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that N-(2-chloro-5-methanesulfonylphenyl)pyridine-3-carboxamide may also interact with various biological targets.

Mode of Action

Compounds with similar structures have been shown to interact with their targets in a variety of ways . For instance, some indole derivatives have demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to affect various biochemical pathways .

Result of Action

It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to have diverse biological activities .

Biochemical Analysis

Biochemical Properties

N-(2-chloro-5-methanesulfonylphenyl)pyridine-3-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to form hydrogen bonds with a variety of enzymes and proteins, which can inhibit their activity . The presence of the carboxamide moiety in the compound allows it to interact with enzymes involved in metabolic pathways, potentially altering their function and activity.

Cellular Effects

N-(2-chloro-5-methanesulfonylphenyl)pyridine-3-carboxamide has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the function of cells by modulating signaling pathways, leading to changes in gene expression and metabolic activity . These effects can result in alterations in cellular function, which may have implications for the development of therapeutic agents targeting specific cellular processes.

Molecular Mechanism

The molecular mechanism of N-(2-chloro-5-methanesulfonylphenyl)pyridine-3-carboxamide involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, forming hydrogen bonds that inhibit their activity . Additionally, N-(2-chloro-5-methanesulfonylphenyl)pyridine-3-carboxamide can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-chloro-5-methanesulfonylphenyl)pyridine-3-carboxamide can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to N-(2-chloro-5-methanesulfonylphenyl)pyridine-3-carboxamide can result in sustained changes in cellular function, which may be relevant for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of N-(2-chloro-5-methanesulfonylphenyl)pyridine-3-carboxamide can vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can result in significant changes in cellular function and potential toxic effects . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

N-(2-chloro-5-methanesulfonylphenyl)pyridine-3-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of enzymes involved in the metabolism of nicotinamide and other related compounds, potentially altering the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of N-(2-chloro-5-methanesulfonylphenyl)pyridine-3-carboxamide within cells and tissues are critical for understanding its effects on cellular function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . Understanding the transport and distribution mechanisms can help optimize the delivery of the compound for therapeutic applications.

Subcellular Localization

The subcellular localization of N-(2-chloro-5-methanesulfonylphenyl)pyridine-3-carboxamide can influence its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.

properties

IUPAC Name |

N-(2-chloro-5-methylsulfonylphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3S/c1-20(18,19)10-4-5-11(14)12(7-10)16-13(17)9-3-2-6-15-8-9/h2-8H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXMGXNYNFLIFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[2-[[4-(4-fluorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2519138.png)

![6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2519145.png)

![Ethyl 2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2519146.png)

![1-[[[1-(6-Methyl-2-pyridinyl)-4-imidazolyl]-oxomethyl]amino]-3-phenylthiourea](/img/structure/B2519148.png)

![N-[cyano(2-methylphenyl)methyl]-2,5-dimethoxybenzamide](/img/structure/B2519149.png)

![2-(4-Fluorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2519152.png)

![11-Ethyl-4-(3-methoxyphenyl)-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2519155.png)

![2,6-Dichloro-N-[2-(cyclopentanecarbonylamino)ethyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2519156.png)